molecular formula C12H10N2S B12864082 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole

Cat. No.: B12864082
M. Wt: 214.29 g/mol
InChI Key: ZGEXJJHASOLYOB-UHFFFAOYSA-N
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Description

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-methyl-2-pyrrol-1-yl-1,3-benzothiazole

InChI

InChI=1S/C12H10N2S/c1-9-4-5-10-11(8-9)15-12(13-10)14-6-2-3-7-14/h2-8H,1H3

InChI Key

ZGEXJJHASOLYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Origin of Product

United States

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